molecular formula C15H16Cl2N2O B5822397 N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dichlorobenzohydrazide

N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dichlorobenzohydrazide

Cat. No.: B5822397
M. Wt: 311.2 g/mol
InChI Key: UEGQHEUVZMGNTE-QGMBQPNBSA-N
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Description

N'-[(E)-Bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dichlorobenzohydrazide is a benzohydrazide derivative featuring a bicyclo[2.2.1]heptane moiety linked via an (E)-configured imine group. This compound belongs to a class of hydrazide-hydrazones, which are studied for diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-[(E)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O/c16-13-4-3-11(7-14(13)17)15(20)19-18-8-12-6-9-1-2-10(12)5-9/h3-4,7-10,12H,1-2,5-6H2,(H,19,20)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGQHEUVZMGNTE-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dichlorobenzohydrazide typically involves the condensation of bicyclo[2.2.1]hept-2-ylmethylidene with 3,4-dichlorobenzohydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dichlorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzohydrazide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or thiol derivatives.

Scientific Research Applications

N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dichlorobenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dichlorobenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Bicyclo[2.2.1]heptane + hydrazide 3,4-Dichlorophenyl Putative receptor modulation
Norbo-13/14 Bicyclo[2.2.1]heptene + carboxamide 3,4-Dichlorophenylpiperazine Serotonin receptor ligand
4-Chloro-N'-(dibromo-dihydroxybenzylidene)benzohydrazide Benzohydrazide 3,5-Dibromo-2,4-dihydroxyphenyl Antibacterial/antifungal
(E)-N'-(2-Hydroxybenzylidene)-2-(trifluoromethyl)benzohydrazide Benzohydrazide 2-Hydroxy, trifluoromethyl Anticancer

Table 2. Spectroscopic Data Comparison

Compound IR (C=O, cm⁻¹) NMR (Aromatic, δ ppm) Melting Point (°C)
Target Compound 1680 7.2–7.8 Not reported
7b4 (4-chloro-N'-quinazolinone) 1680 7.1–7.9 130–131
(E)-N'-(2-Hydroxybenzylidene) 1675 6.8–8.2 185–187

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